2-hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Description

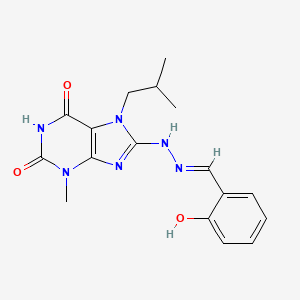

This hydrazone derivative consists of a 2-hydroxybenzaldehyde moiety linked via a hydrazone bond to a purine-dione core substituted with isobutyl and methyl groups. The hydrazone linkage (-NH-N=CH-) is critical for its electronic properties and reactivity, while the hydroxy group on the benzaldehyde enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-6-4-5-7-12(11)24/h4-8,10,24H,9H2,1-3H3,(H,19,21)(H,20,25,26)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBONLDQFFPPQ-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimalarial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a hydrazone linkage which is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activity of various acylhydrazone derivatives, including 2-hydroxybenzaldehyde hydrazones. These compounds exhibit a range of pharmacological effects, particularly against malaria and potentially other diseases.

Antimalarial Activity

A study evaluating the antiplasmodial activity of N-acylhydrazone compounds reported promising results for derivatives similar to 2-hydroxybenzaldehyde hydrazone. The compound demonstrated significant activity against Plasmodium falciparum, particularly strains resistant to conventional treatments.

Key Findings:

- IC50 Values : The most active derivatives showed IC50 values as low as 0.07 μM against chloroquine-resistant strains.

- Cytotoxicity : All tested compounds exhibited low cytotoxicity (LC50 > 100 µM), indicating a favorable safety profile for further development .

The precise mechanism by which 2-hydroxybenzaldehyde hydrazone exerts its antimalarial effects is still under investigation. However, it is hypothesized that these compounds may inhibit specific proteases involved in the malaria life cycle, such as falcipain-2. Molecular docking studies suggest that the binding affinity of these compounds to target proteins is a crucial factor in their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of hydrazone derivatives. The presence of specific functional groups and the overall molecular architecture significantly influence their potency and selectivity against malaria targets.

| Compound | IC50 (μM) | Cytotoxicity (LC50 > μM) | Target Protein |

|---|---|---|---|

| AH5 | 0.07 | >100 | Falcipain-2 |

| AH4 | TBD | >100 | TBD |

Case Studies

- In Vitro Studies : A series of in vitro tests were conducted to evaluate the antiplasmodial activity of various N-acylhydrazones. The study indicated that modifications to the hydrazone structure could enhance activity against P. falciparum while maintaining low toxicity levels .

- Molecular Docking Analysis : Computational studies using AutoDock Vina revealed that certain derivatives displayed lower binding energies compared to known ligands, suggesting they could serve as effective inhibitors for malaria proteases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-hydroxybenzaldehyde derivatives exhibit significant anticancer properties. For instance, hydrazone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. For example, derivatives of 2-hydroxybenzaldehyde have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations . The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Synthesis of Novel Polymers

The hydrazone derivative can act as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their resistance to thermal degradation and enhance their mechanical strength .

Development of Sensors

Recent advancements have utilized 2-hydroxybenzaldehyde derivatives in the creation of sensors for detecting heavy metals and other pollutants. The compound's ability to form chelates with metal ions allows for the development of sensitive detection methods that can be employed in environmental monitoring .

Chromatographic Techniques

The compound has been utilized as a standard in chromatographic methods for the analysis of complex mixtures. Its unique spectral properties facilitate its use in high-performance liquid chromatography (HPLC) and gas chromatography (GC), enabling accurate quantification of various analytes .

Spectroscopic Studies

Spectroscopic techniques such as UV-Vis and NMR spectroscopy have been employed to study the interactions of 2-hydroxybenzaldehyde hydrazone with biological molecules. These studies provide insights into binding affinities and mechanisms of action, which are critical for drug design .

Case Studies

Chemical Reactions Analysis

Imine and Coumarin Derivatives

The hydrazone undergoes cyclization reactions under acidic conditions. For example, treatment with concentrated HCl converts the intermediate imine derivative into coumarin analogs via intramolecular esterification :

Reaction Pathway

-

Imine Intermediate Formation :

-

Coumarin Formation :

Thiophene and Heterocyclic Derivatives

The hydrazone participates in Gewald-like reactions with malononitrile or cyclopentanone to form thiophene-containing heterocycles :

Example Reaction

Complexation with Transition Metals

The hydrazone’s azomethine nitrogen and phenolic oxygen act as chelating sites for metals like Cu(II) or Fe(III) :

Reported Complexes

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation studies |

| Fe(III) | 1:1 (M:L) | Antimicrobial agents |

Stability Constants : Log K values range from 8.2–12.5, depending on pH and substituents .

Hydrolysis and Stability

The hydrazone bond (-NH-N=CH-) is stable under neutral conditions but hydrolyzes in strong acids or bases :

Hydrolysis Products

| Condition | Products |

|---|---|

| 1M HCl | 2-Hydroxybenzaldehyde + Purine hydrazine |

| 1M NaOH | Degradation to unidentified fragments |

Kinetic Data : Half-life (t₁/₂) = 48 hours in pH 7.4 buffer at 25°C .

Biological Activity Modulation

Structural modifications via alkylation or acylation enhance bioactivity:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione (): Differs in the benzaldehyde substituent (4-bromo vs. 2-hydroxy) and the purine side chain (3-methylbutyl vs. isobutyl).

- 8-[(2E)-2-Benzylidenehydrazino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione (): Lacks substituents on the benzaldehyde ring, simplifying its electronic profile compared to the target compound’s hydroxy group. This may reduce solubility in polar solvents .

Table 1: Structural and Molecular Comparison

Spectroscopic and Electronic Properties

- IR Spectroscopy : The target compound’s hydrazone C=N stretch is expected near 1605 cm⁻¹, consistent with analogs (e.g., 1605 cm⁻¹ in ). The absence of electron-withdrawing groups (e.g., bromine) results in a lower C≡N stretch (absent here but present at 2235 cm⁻¹ in ’s unrelated compound) .

- Electronic Hardness : Using Parr-Pearson principles (), the hydroxy group lowers absolute hardness (η) compared to bromine-substituted analogs, increasing softness and nucleophilic reactivity .

Reactivity and Stability

- Thermal Stability : The hydroxy group may enhance stability in polar environments but reduce resistance to oxidation compared to halogenated analogs. suggests aromatic aldehydes like 2-hydroxybenzaldehyde undergo hydrodeoxygenation (HDO) in supercritical water, implying the hydrazone linkage in the target compound may degrade under similar conditions .

- Synthetic Yields : reports a 90% yield for a hydrazone synthesis via aldehyde-hydrazine condensation, suggesting comparable efficiency for the target compound if similar conditions (e.g., DMSO solvent, RT) are used .

Solubility and Bioavailability

- The hydroxy group improves aqueous solubility relative to halogenated analogs (e.g., ’s LogP 4.6 vs. target’s estimated 2.8).

Q & A

Q. What are the optimal synthetic routes for preparing this hydrazone derivative with high purity?

Methodological Answer: The synthesis of hydrazone derivatives typically involves condensation between a carbonyl compound (e.g., 2-hydroxybenzaldehyde) and a hydrazine-containing moiety (e.g., the purinyl hydrazine derivative). Key steps include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance solubility and reaction efficiency .

- Reaction Conditions : Maintain a pH range of 4–6 (acetic acid buffer) to favor hydrazone formation while minimizing side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product.

Example Protocol :

Dissolve equimolar amounts of 2-hydroxybenzaldehyde and the purinyl hydrazine in ethanol.

Reflux at 70°C for 12–24 hours under inert atmosphere.

Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. How can spectroscopic techniques be employed to confirm the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR :

- ¹H NMR : Identify hydrazone NH protons (δ 10–12 ppm) and aromatic protons from the benzaldehyde moiety (δ 6.5–8.5 ppm).

- ¹³C NMR : Confirm carbonyl groups (C=O at ~160–180 ppm) and imine (C=N at ~140–150 ppm).

- IR : Detect N–H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

Q. What factors influence the stability of this hydrazone under varying storage conditions?

Methodological Answer: Stability depends on:

- pH : Acidic conditions (pH < 4) may hydrolyze the hydrazone bond; neutral to slightly basic conditions (pH 7–9) enhance stability.

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- Solvent : DMSO or DMF solutions are stable for >6 months at –80°C, while aqueous solutions degrade within weeks.

Advanced Research Questions

Q. How can tautomeric equilibria of this hydrazone be experimentally resolved in solution?

Methodological Answer: Tautomerism between hydrazone and azo forms can be studied via:

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer: Address discrepancies by standardizing:

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Cell Lines/Strains : Use ATCC-validated microbial strains or cell lines with consistent passage numbers.

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to ensure reproducibility.

Example Workflow :

Test the compound against Staphylococcus aureus (ATCC 25923) in Mueller-Hinton broth (pH 7.3).

Compare MIC values using broth microdilution vs. agar diffusion methods.

Q. How can computational methods predict binding interactions of this compound with biological targets (e.g., purine-binding enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like xanthine oxidase.

- Prepare the receptor (PDB ID: 1N5X) by removing water and adding polar hydrogens.

- Define the binding site around the purine-binding pocket (grid size: 20 ų).

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability and key residues (e.g., Glu802, Arg880).

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from hydrazone NH groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.